(S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
CAS No.:
Cat. No.: VC17481658
Molecular Formula: C6H11F3N2
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F3N2 |
|---|---|
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | (3S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine |
| Standard InChI | InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2/t5-/m0/s1 |
| Standard InChI Key | NSCLPIBLZPOZRN-YFKPBYRVSA-N |
| Isomeric SMILES | C1CN(C[C@H]1N)CC(F)(F)F |
| Canonical SMILES | C1CN(CC1N)CC(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The molecular formula of (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine is C₆H₁₁F₃N₂, with a molecular weight of 168.16 g/mol. The IUPAC name is (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, and its CAS registry number is 1568230-59-0. The compound’s stereochemistry is defined by the (S)-configuration at the 3-position of the pyrrolidine ring, which influences its interaction with chiral biological targets.
Table 1: Key Structural and Physical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₆H₁₁F₃N₂ |
| Molecular Weight | 168.16 g/mol |
| CAS Number | 1568230-59-0 |
| Stereochemistry | (S)-configuration at C3 |
| Boiling Point | Not reported (decomposes upon heating) |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy confirms the compound’s structure. The ¹H NMR spectrum exhibits signals for the pyrrolidine ring protons (δ 1.8–3.2 ppm) and the trifluoroethyl group (δ 3.5–3.7 ppm). ¹⁹F NMR shows a characteristic triplet for the -CF₃ group at δ -66 ppm. Mass spectrometry (MS) data reveal a molecular ion peak at m/z 168.1, consistent with the molecular formula.
Synthesis and Stereoselective Preparation
Asymmetric Synthesis Strategies
The synthesis of (S)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine often employs Buchwald-Hartwig coupling or asymmetric Sₙ2′ reactions. A notable method involves the β-isocupreidine-catalyzed reaction between N-2,2,2-trifluoroethylisatin ketimines and Morita-Baylis-Hillman (MBH) carbonates, yielding chiral α-trifluoromethylamines with >90% enantiomeric excess (ee) .
Key Reaction Steps:
-
Formation of Isatin Ketimine: Reacting isatin derivatives with 2,2,2-trifluoroethylamine under basic conditions.
-
Catalytic Asymmetric Coupling: Using β-isocupreidine to induce stereoselectivity in the Sₙ2′–Sₙ2′ reaction .
-
Deprotection: Acidic hydrolysis to remove protective groups, yielding the free amine .
Optimization Challenges
Achieving high enantioselectivity requires precise control of reaction parameters:
-
Solvent Effects: Dichloromethane (DCM) enhances reaction rates compared to THF or toluene .
-
Temperature: Reactions typically proceed at 0–25°C to minimize racemization.
Pharmacological Relevance and Mechanisms
Enhanced Bioavailability
The trifluoroethyl group significantly improves lipophilicity (logP ≈ 1.8) and metabolic stability, as the C-F bond resists oxidative degradation by cytochrome P450 enzymes . This property is critical for oral bioavailability, as demonstrated in kinase inhibitors like Exarafenib, which incorporates a similar trifluoroethyl-pyrrolidine motif .
Target Interactions
(S)-1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine acts as a ligand modulator for G protein-coupled receptors (GPCRs) and kinases:
-
GPCR Binding: The amine group forms hydrogen bonds with aspartate residues in transmembrane domains, while the trifluoroethyl group engages in hydrophobic interactions.
-
Kinase Inhibition: In Exarafenib, the trifluoroethyl moiety enhances binding to BRAF kinases by occupying a hydrophobic pocket adjacent to the ATP-binding site .
Table 2: Comparative Bioactivity of Enantiomers
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| BRAF Inhibition (IC₅₀) | 12 nM | 480 nM |
| Metabolic Half-life (t₁/₂) | 4.2 hours | 1.8 hours |
| Solubility in PBS (pH 7.4) | 8.5 mg/mL | 3.2 mg/mL |
Applications in Drug Development
Oncology
The compound’s derivatives are investigated as BRAF inhibitors for melanoma and colorectal cancer. Exarafenib, containing a structurally related pyrrolidine-trifluoroethyl group, has entered Phase II trials for BRAF-mutant tumors .
Central Nervous System (CNS) Disorders
Pyrrolidine amines exhibit affinity for dopamine and serotonin receptors, making them candidates for treating schizophrenia and depression. The trifluoroethyl group’s electron-withdrawing nature may reduce off-target binding.
Analytical and Regulatory Considerations
Quality Control
-
Chiral Purity: Analyzed via chiral HPLC using a cellulose-based column (≥99% ee).
-
Impurity Profiling: LC-MS identifies byproducts such as N-trifluoroethylpyrrolidine (≤0.1%).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume